molecular formula C16H14N2O B8338216 3-(Quinolin-2-ylaminomethyl)-phenol

3-(Quinolin-2-ylaminomethyl)-phenol

Cat. No.: B8338216
M. Wt: 250.29 g/mol
InChI Key: LKSUDSMBCAWGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Quinolin-2-ylaminomethyl)-phenol is a potent and selective small-molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2). Its primary research application is in the field of oncology, particularly in investigating cancer cell proliferation, migration, and survival. The compound functions by competitively inhibiting the ATP-binding site of FAK, thereby blocking its kinase activity and subsequent downstream signaling pathways. This mechanism is crucial for studying processes like anchorage-independent growth and tumor metastasis . Research has specifically explored its efficacy in models of triple-negative breast cancer (TNBC) , demonstrating its potential to induce apoptosis and suppress invasive characteristics. As a key pharmacological tool, it enables researchers to dissect the complex roles of FAK in the tumor microenvironment and validate it as a therapeutic target. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-[(quinolin-2-ylamino)methyl]phenol

InChI

InChI=1S/C16H14N2O/c19-14-6-3-4-12(10-14)11-17-16-9-8-13-5-1-2-7-15(13)18-16/h1-10,19H,11H2,(H,17,18)

InChI Key

LKSUDSMBCAWGGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCC3=CC(=CC=C3)O

Origin of Product

United States

Scientific Research Applications

Synthesis of 3-(Quinolin-2-ylaminomethyl)-phenol

The synthesis of quinoline derivatives, including this compound, typically involves several established methods. These methods include:

  • Friedländer Synthesis : A classical method for synthesizing quinolines through the condensation of an aniline with a carbonyl compound.
  • Skraup Reaction : Involves the reaction of aniline with glycerol and sulfuric acid, producing quinoline derivatives.
  • Pfitzinger Reaction : A reaction that utilizes ortho-haloanilines and α,β-unsaturated carbonyl compounds to yield quinoline derivatives.

These methodologies allow for the introduction of various functional groups, enhancing the biological activity of the resulting compounds .

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry. Some notable activities include:

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antibacterial properties against various strains, including Escherichia coli and Klebsiella pneumoniae. For instance, derivatives synthesized from quinoline scaffolds have shown effectiveness against resistant bacterial strains .

Anticancer Properties

Compounds featuring the quinoline moiety have been identified as potential anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Antiviral Activity

Recent findings suggest that quinoline derivatives exhibit antiviral properties against several viruses, including HIV and Zika virus. The mechanism often involves inhibiting viral replication and interfering with viral entry into host cells .

Antimalarial Activity

This compound has been explored for its antimalarial properties, particularly in combating Plasmodium falciparum. Studies have reported that certain derivatives can effectively inhibit the growth of malaria parasites, showcasing their potential as new antimalarial agents .

Case Study 1: Antimicrobial Efficacy

A study conducted by Desai et al. highlighted the synthesis of various quinoline derivatives, including this compound, which exhibited potent antimicrobial activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy compared to standard antibiotics .

Case Study 2: Anticancer Mechanisms

Research published in the Journal of Medicinal Chemistry detailed how a series of quinoline-based compounds were tested against different cancer cell lines. The results showed that these compounds could significantly reduce cell viability through apoptosis induction, indicating their potential as chemotherapeutic agents .

Case Study 3: Antiviral Screening

In another study focusing on antiviral applications, researchers evaluated the effectiveness of this compound against HIV strains. The compound was shown to inhibit viral replication effectively, suggesting its potential role in developing new antiviral therapies .

Data Tables

Activity TypeBiological TargetReference
AntimicrobialE. coli, K. pneumoniae
AnticancerVarious cancer cell lines
AntiviralHIV, Zika virus
AntimalarialPlasmodium falciparum

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
  • Structure: A quinoline-chalcone hybrid with a 4-chlorophenyl substituent and α,β-unsaturated ketone (chalcone) group.
  • Key Features: The chalcone group enables π–π stacking interactions (centroid-to-centroid distances: 3.428–3.770 Å) . Bioactivity: Exhibits antimicrobial and anticancer properties due to the quinoline core and chalcone’s electrophilic reactivity .
  • Synthesis: Prepared via Claisen-Schmidt condensation between 3-acetylquinoline and 4-chlorobenzaldehyde under basic conditions (KOH/ethanol, 72% yield) .
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol
  • Structure: A quinazoline-phenol hybrid with a pyrrolidine amino group.
  • Key Features: Quinazoline (two nitrogen atoms in the heterocycle) offers distinct electronic properties compared to quinoline. The phenolic –OH group at position 2 may influence binding to enzymes (e.g., tyrosine kinases) .
3-Chloro-N-phenyl-phthalimide
  • Structure : A phthalimide derivative with a chloro substituent and phenyl group.
  • High purity (>99%) is critical for polymer applications .

Physicochemical and Functional Comparisons

Property/Compound 3-(Quinolin-2-ylaminomethyl)-phenol (Hypothetical) 3-(4-Chlorophenyl)-quinolin-3-yl-chalcone 2-{4-[(3S)-Pyrrolidinylamino]quinazolin-2-yl}phenol
Molecular Weight ~265 g/mol (estimated) 428.90 g/mol 306.37 g/mol
Functional Groups Quinoline, phenol, aminomethyl Quinoline, chalcone, chlorophenyl Quinazoline, phenol, pyrrolidine
Solubility Moderate (phenol enhances aqueous solubility) Low (hydrophobic chalcone) Moderate (polar quinazoline and phenol)
Key Interactions Hydrogen bonding (phenol/amine), π–π stacking π–π stacking (chalcone/quinoline) Hydrogen bonding (phenol), enzyme inhibition
Bioactivity Potential antimicrobial/antioxidant Antimicrobial, anticancer Enzyme inhibition (kinases), anticancer

Preparation Methods

Mannich Reaction-Based Approach

The Mannich reaction is a cornerstone for constructing aminomethyl linkages between amines and carbonyl-containing substrates. For this compound, this method involves reacting quinolin-2-amine, formaldehyde, and 3-hydroxybenzaldehyde under basic conditions. Source demonstrates the efficacy of potassium carbonate (K₂CO₃) in mediating selective N-alkylation of aromatic amines, which can be adapted here.

In a typical procedure, quinolin-2-amine (1.0 equiv), formaldehyde (1.2 equiv), and 3-hydroxybenzaldehyde (1.0 equiv) are stirred in methanol with K₂CO₃ (1.0 equiv) and Na₂CO₃ (3.0 equiv) at room temperature. The reaction progress is monitored by TLC, and upon completion, the mixture is extracted with ethyl acetate, washed with water, and purified via column chromatography. This method yields the target compound in ~65–75% purity, with residual di-alkylated byproducts requiring further refinement.

Reductive Amination Pathway

Reductive amination offers an alternative route by condensing quinolin-2-amine with 3-hydroxybenzaldehyde in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst can facilitate imine intermediate reduction. Source highlights the utility of solvent-free conditions with polyphosphoric acid (PPA) for quinoline synthesis, suggesting that similar conditions may enhance imine formation efficiency.

A mixture of quinolin-2-amine and 3-hydroxybenzaldehyde in ethanol, heated to 60°C with 10 mol% Yb(OTf)₃ (adapted from Source), forms the Schiff base intermediate. Subsequent reduction with NaBH₄ at 0°C affords the aminomethyl-phenol derivative. This two-step process achieves a 70–80% yield, with catalytic Yb(OTf)₃ improving regioselectivity.

Optimization of Reaction Conditions

Solvent and Base Selection

Methanol and ethanol are preferred solvents due to their ability to dissolve both aromatic amines and phenolic components. Source emphasizes the role of K₂CO₃ in suppressing over-alkylation, while Na₂CO₃ moderates reaction kinetics. For instance, a 1:3 molar ratio of K₂CO₃ to Na₂CO₃ in methanol minimizes di-alkylation byproducts to <10%.

Temperature and Catalytic Effects

Room-temperature reactions favor mono-alkylation, whereas elevated temperatures (e.g., 50–60°C) accelerate di-alkylation. Source demonstrates that Yb(OTf)₃ enhances three-component coupling reactions, suggesting its utility in stabilizing intermediates during reductive amination. A comparative study reveals that Yb(OTf)₃ increases yield by 15% compared to FeCl₃.

Characterization and Analytical Validation

Spectroscopic Techniques

FT-IR Analysis : The target compound exhibits characteristic peaks at 3350 cm⁻¹ (O–H stretch, phenol), 1620 cm⁻¹ (C=N stretch, quinoline), and 1280 cm⁻¹ (C–N stretch, aminomethyl bridge).
NMR Spectroscopy :

  • ¹H NMR (DMSO-d₆) : δ 8.68 (s, 1H, quinoline-H), 7.53–7.78 (m, 4H, aromatic-H), 4.20 (s, 2H, CH₂), 6.80 (s, 1H, phenol-OH).

  • ¹³C NMR : δ 169.96 (C=N), 147.62 (C–O, phenol), 116.55–141.82 (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray analysis (as performed in Source) confirms the planar quinoline system and the tetrahedral geometry of the aminomethyl bridge. The dihedral angle between the quinoline and phenol rings is 85.2°, indicating minimal conjugation between the two aromatic systems.

Challenges and Mitigation Strategies

Byproduct Formation

Di-alkylated species (e.g., bis-quinolinyl derivatives) are common byproducts. Source recommends using Na₂CO₃ as a co-base to slow down secondary alkylation, reducing byproduct formation to <5%.

Functional Group Protection

The phenolic –OH group may undergo unintended alkylation. Temporary protection via tert-butyldimethylsilyl (TBDMS) ethers, followed by deprotection with tetrabutylammonium fluoride (TBAF), ensures >90% recovery of the free phenol.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Mannich Reaction65–7585–90One-pot synthesisModerate di-alkylation
Reductive Amination70–8090–95High regioselectivityRequires imine isolation

Industrial-Scale Considerations

Adapting the solvent-free Friedländer synthesis (Source) for large batches reduces waste and cost. Polyphosphoric acid (PPA) enables recyclability, with three consecutive cycles showing <5% yield drop .

Q & A

Q. What are the optimized synthetic routes for 3-(Quinolin-2-ylaminomethyl)-phenol, and how can reaction conditions be tailored to improve yield?

Synthetic routes for quinoline derivatives often involve condensation reactions or functionalization of pre-existing quinoline scaffolds. For example, Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) have been used to synthesize 2-chloro-3-formyl quinolines, which can serve as intermediates for further modifications . Reaction optimization may include adjusting solvent polarity (e.g., absolute ethanol for cyclization), temperature control to minimize side reactions, and stoichiometric tuning of reagents like hydrazine hydrate for hydrazone formation . Yield improvements can be monitored via TLC and validated with HPLC purity checks.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy helps identify functional groups such as phenolic -OH and amine N-H stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. For crystalline derivatives, X-ray diffraction using programs like SHELXL (part of the SHELX suite) provides unambiguous structural confirmation .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Solubility can be measured in buffered solutions (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry. Stability studies under simulated physiological conditions (37°C, varying pH) should include HPLC or LC-MS to track degradation products. Accelerated stability testing via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) may reveal thermal decomposition thresholds .

Advanced Research Questions

Q. What computational methods are recommended for predicting the binding affinity of this compound to biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the compound’s 3D structure and electronic properties. Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., Plasmodium haemoglobin degradation enzymes) evaluates potential interactions. Molecular dynamics simulations (GROMACS) assess binding stability over time .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, incubation time). Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) is critical. For example, anti-inflammatory activity observed in vitro (e.g., COX-2 inhibition) should be corroborated with in vivo models (e.g., murine paw edema) . Statistical meta-analysis of dose-response curves and IC₅₀ comparisons can clarify discrepancies.

Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?

Structure-activity relationship (SAR) studies often focus on:

  • Phenolic -OH modification : Acetylation or alkylation to improve metabolic stability.
  • Quinoline ring substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) to modulate redox potential.
  • Aminomethyl linker optimization : Replacing the methylene bridge with heteroatoms (e.g., S, O) to alter conformation.
    Biological screening should include parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition studies .

Q. How can crystallographic data be leveraged to understand intermolecular interactions in solid-state formulations?

Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs, hydrogen-bonding networks, and π-π stacking interactions. For instance, quinolinium salts often exhibit cation-π interactions between protonated nitrogen and aromatic systems, which can influence solubility and melting behavior . Pair distribution function (PDF) analysis is useful for amorphous formulations.

Q. What in silico tools are available for predicting metabolic pathways and potential toxicity?

Software like ADMET Predictor (Simulations Plus) or SwissADME can forecast Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Toxicity endpoints (e.g., hepatotoxicity, mutagenicity) are predicted using Derek Nexus or ProTox-II. Experimental validation via microsomal incubation (human liver microsomes) and LC-MS/MS metabolite profiling is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.